molecular formula C10H22S B14277800 3,7-Dimethyloctane-1-thiol CAS No. 138077-76-6

3,7-Dimethyloctane-1-thiol

Cat. No.: B14277800
CAS No.: 138077-76-6
M. Wt: 174.35 g/mol
InChI Key: RQWWXOUTWRSURG-UHFFFAOYSA-N
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Description

3,7-Dimethyloctane-1-thiol is an organic compound with the molecular formula C10H22S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong and often unpleasant odors. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethyloctane-1-thiol can be synthesized through several methods. One common method involves the reaction of an alkyl halide with thiourea, followed by hydrolysis. The reaction proceeds as follows:

Another method involves the reaction of an alkyl halide with sodium hydrosulfide (NaSH) in an SN2 reaction, where the halide is replaced by the thiol group .

Industrial Production Methods

In industrial settings, the production of thiols often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyloctane-1-thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides (R-S-S-R’).

    Reduction: Thiols (R-SH).

    Substitution: Thiol-substituted compounds.

Mechanism of Action

The mechanism of action of 3,7-Dimethyloctane-1-thiol involves its ability to participate in redox reactions and nucleophilic substitution reactions. In redox reactions, the thiol group can be oxidized to form disulfides, which can then be reduced back to thiols. This interconversion is crucial in maintaining the redox balance in biological systems . In nucleophilic substitution reactions, the thiol group acts as a nucleophile, attacking electrophilic centers in other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyloctane-1-thiol is unique due to the presence of both the thiol group and the specific methyl substitutions at positions 3 and 7. These structural features influence its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Properties

CAS No.

138077-76-6

Molecular Formula

C10H22S

Molecular Weight

174.35 g/mol

IUPAC Name

3,7-dimethyloctane-1-thiol

InChI

InChI=1S/C10H22S/c1-9(2)5-4-6-10(3)7-8-11/h9-11H,4-8H2,1-3H3

InChI Key

RQWWXOUTWRSURG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCS

Origin of Product

United States

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